molecular formula C8H4BrF5O2 B1530040 1-Bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene CAS No. 1805024-68-3

1-Bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene

Cat. No.: B1530040
CAS No.: 1805024-68-3
M. Wt: 307.01 g/mol
InChI Key: IKGAFNOWABPAHO-UHFFFAOYSA-N
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Description

1-Bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene is a halogenated aromatic compound characterized by the presence of bromine, difluoromethoxy, and trifluoromethoxy functional groups on a benzene ring

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of benzene derivatives. This involves the substitution of hydrogen atoms on the benzene ring with bromine and fluorine atoms.

  • Electrophilic Aromatic Substitution (EAS): This method involves the reaction of benzene with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom. Subsequent reactions with difluoromethanol and trifluoromethanol can introduce the difluoromethoxy and trifluoromethoxy groups, respectively.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is typically produced in batches using large reactors. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity.

  • Continuous Flow Production: Some industrial processes may use continuous flow reactors to produce the compound. This method allows for more efficient production and better control over reaction parameters.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the bromine atom is replaced by oxygen-containing functional groups.

  • Reduction: Reduction reactions can be performed to remove the halogen atoms from the benzene ring.

  • Substitution: Substitution reactions are common, where the halogen atoms on the benzene ring are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst are used.

  • Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: These include carboxylic acids and phenols.

  • Reduction Products: The major products are benzene derivatives with fewer halogen atoms.

  • Substitution Products: These include various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: It serves as a probe in biological studies to understand the interaction of halogenated compounds with biological systems.

  • Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways. The presence of halogen atoms and oxygen-containing groups can influence its reactivity and binding affinity to biological targets. The specific mechanism of action would depend on the context in which the compound is used, such as in biological assays or chemical reactions.

Comparison with Similar Compounds

  • 1-Bromo-2-(difluoromethoxy)-4-fluorobenzene: Similar in structure but lacks the trifluoromethoxy group.

  • 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene: Similar but has a different arrangement of halogen atoms.

  • 1-Bromo-2-(trifluoromethoxy)benzene: Lacks the difluoromethoxy group.

Properties

IUPAC Name

1-bromo-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O2/c9-5-2-1-4(16-8(12,13)14)3-6(5)15-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGAFNOWABPAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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